molecular formula C14H22CuO4 B12687635 Copperbis(dipivaloylmethane) CAS No. 15716-70-8

Copperbis(dipivaloylmethane)

Cat. No.: B12687635
CAS No.: 15716-70-8
M. Wt: 317.87 g/mol
InChI Key: YKOCTWCEPGIMLA-VKRZFSCASA-L
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Description

Dipivaloylmethane (2,2,6,6-tetramethyl-3,5-heptanedione) is a β-diketonate ligand known for its steric bulk and strong chelating ability, which stabilizes metal complexes against hydrolysis and thermal degradation. While direct data on the copper complex is absent, analogous dipivaloylmethane complexes of other metals (e.g., Zn, Pr, Fe, Ga) from the evidence provide a basis for comparative analysis .

Properties

CAS No.

15716-70-8

Molecular Formula

C14H22CuO4

Molecular Weight

317.87 g/mol

IUPAC Name

copper;(Z)-5-oxohept-3-en-3-olate

InChI

InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-;

InChI Key

YKOCTWCEPGIMLA-VKRZFSCASA-L

Isomeric SMILES

CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2]

Canonical SMILES

CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.

Comparison with Similar Compounds

Comparison with Similar Dipivaloylmethane Complexes

Structural and Ligand Coordination Differences

  • Copperbis(dipivaloylmethane) : Presumed to adopt a square-planar or distorted octahedral geometry, typical for Cu(II) with β-diketonate ligands.
  • Praseodymium Tris(dipivaloylmethane) : Coordinates three dpm ligands, forming a tris-complex with phthalazine as a secondary ligand. This structure contrasts with transition metal bis-complexes like Zn(dpm)₂, which adopt tetrahedral geometries .
  • Fe₄(L)₂(dpm)₆: A heterometallic Fe(III) complex with six dpm ligands and two tripodal alkoxide ligands, forming a centered triangular arrangement. The higher ligand count and multinuclear structure distinguish it from mononuclear Cu or Zn complexes .
Table 1: Structural Comparison
Compound Metal Ligand Count Geometry Key Features
Cu(dpm)₂ (hypothetical) Cu(II) 2 Square-planar Mononuclear, high stability
Pr(dpm)₃(phthalazine) Pr(III) 3 + phthalazine Trigonal prism Volatile decomposition
Zn(dpm)₂ Zn(II) 2 Tetrahedral Thermal stability
Fe₄(L)₂(dpm)₆ Fe(III) 6 + 2 L Centered triangular Multinuclear, S=5 spin state

Thermal Stability and Decomposition

  • Praseodymium Tris(dipivaloylmethane) : Thermogravimetric analysis (TGA) reveals a three-step decomposition: slow removal of the first dpm ligand, rapid loss of the second and third ligands, and subsequent phthalazine elimination. Metal residue is lower than stoichiometric predictions due to volatilization .
  • Fe₄(L)₂(dpm)₆: No direct TGA data, but Fe(III) β-diketonates typically exhibit high thermal stability due to strong metal-ligand bonding and rigid structures .

Spectroscopic Properties

  • IR Spectroscopy :

    • Lanthanide tris(dpm) complexes (e.g., Pr) show IR bands shifted to higher frequencies compared to solid-state analogs, attributed to ligand strain in the tris-coordination mode .
    • Transition metal dpm complexes (e.g., Zn, Fe) likely exhibit distinct C=O and C-H stretching frequencies due to differences in metal electronegativity and coordination geometry.
  • Magnetic Properties :

    • Fe₄(L)₂(dpm)₆ : Exhibits a high-spin ground state (S=5) with axial zero-field splitting (D = −0.40 to −0.45 cm⁻¹). This contrasts with Cu(II) complexes, which typically show smaller D values due to d⁹ electronic configurations .
    • Lanthanide complexes (e.g., Pr) display paramagnetism dominated by f-electron effects, differing significantly from transition metal spin states .

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